REACTION_CXSMILES
|
[I-].[CH3:2][C:3]1[N:4]([C:20]2[CH:25]=[CH:24][N+:23]([CH2:26][CH2:27][N:28]3[CH2:32][CH2:31][NH:30][C:29]3=[O:33])=[CH:22][CH:21]=2)[C:5]2[C:10]([C:11]=1[C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1)=[CH:9][C:8]([CH3:19])=[CH:7][CH:6]=2.[BH4-].[Na+]>C(O)C>[CH3:2][C:3]1[N:4]([C:20]2[CH2:25][CH2:24][N:23]([CH2:26][CH2:27][N:28]3[CH2:32][CH2:31][NH:30][C:29]3=[O:33])[CH2:22][CH:21]=2)[C:5]2[C:10]([C:11]=1[C:12]1[CH:13]=[CH:14][C:15]([F:18])=[CH:16][CH:17]=1)=[CH:9][C:8]([CH3:19])=[CH:7][CH:6]=2 |f:0.1,2.3|
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Name
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4-[2,5-Dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-[2-(imidazolidin-2-on-1-yl)ethyl]-pyridinium iodide
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Quantity
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6.3 g
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Type
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reactant
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Smiles
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[I-].CC=1N(C2=CC=C(C=C2C1C1=CC=C(C=C1)F)C)C1=CC=[N+](C=C1)CCN1C(NCC1)=O
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Name
|
|
Quantity
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2.1 g
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Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Then the solvent was evaporated in vacuo and water (100 ml)
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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The mixture obtained
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Type
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EXTRACTION
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Details
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was extracted with dichloromethane (2×50 ml)
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Type
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WASH
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Details
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The combined organic phases were washed with brine (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
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Details
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Evaporation of the solvent
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Name
|
|
Type
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product
|
Smiles
|
CC=1N(C2=CC=C(C=C2C1C1=CC=C(C=C1)F)C)C=1CCN(CC1)CCN1C(NCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |